Camphomen

Beschreibung

Camphomen is a medicinal aerosol formulation containing camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) as its primary active ingredient. It is clinically employed for managing pain and inflammation in conditions such as rheumatism and arthritis. Camphomen exerts analgesic, antimicrobial, and anti-inflammatory effects through topical application, leveraging camphor’s ability to act as a counter-irritant and mild anesthetic .

Eigenschaften

CAS-Nummer |

62476-74-8 |

|---|---|

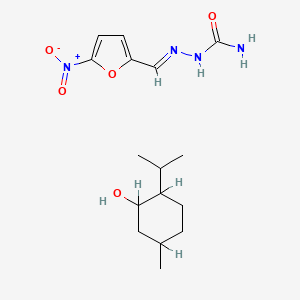

Molekularformel |

C16H26N4O5 |

Molekulargewicht |

354.40 g/mol |

IUPAC-Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol;[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C10H20O.C6H6N4O4/c1-7(2)9-5-4-8(3)6-10(9)11;7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h7-11H,4-6H2,1-3H3;1-3H,(H3,7,9,11)/b;8-3+ |

InChI-Schlüssel |

UHZRELPYFHGQEK-PWLQPTCQSA-N |

Isomerische SMILES |

CC1CCC(C(C1)O)C(C)C.C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)N |

Kanonische SMILES |

CC1CCC(C(C1)O)C(C)C.C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Camphomen is prepared by mixing an alcohol solution of Furacilin with menthol, eucalyptus oil, camphor, castor oil, and olive oil . This mixture is then combined with dichlorodifluoromethane (Freon-12) in a 1:2 weight ratio to form a stable, homogeneous solution . The solution is placed into a glass aerosol container coated with a protective polymeric layer, and a valve-spray nozzle is used to dispense the aerosol .

Industrial Production Methods

The industrial production of Camphomen involves the preparation of the alcoholic solution of Furacilin and the subsequent addition of the oils and Freon-12 . The mixture is then packaged into aerosol containers under controlled conditions to ensure the stability and efficacy of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Camphomen undergoes various chemical reactions, including:

Reduction: Furacilin, a component of Camphomen, can undergo reduction reactions, enhancing its antibacterial activity.

Substitution: The menthol and camphor in Camphomen can participate in substitution reactions, which may modify their therapeutic effects.

Common Reagents and Conditions

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: The oxidation of camphor and eucalyptus oil produces compounds with enhanced antiseptic properties.

Reduction: The reduction of Furacilin results in more potent antibacterial agents.

Substitution: Substitution reactions involving menthol and camphor yield derivatives with modified therapeutic effects.

Wissenschaftliche Forschungsanwendungen

Camphomen has a wide range of scientific research applications, including:

Wirkmechanismus

Camphomen exerts its effects through several mechanisms:

Antiseptic Action: The oxidation of camphor and eucalyptus oil produces compounds that inhibit the growth of bacteria and other pathogens.

Anti-inflammatory Action: The components of Camphomen, such as menthol and camphor, reduce inflammation by modulating the activity of inflammatory mediators.

Protective Action: The oil-based formulation of Camphomen protects the mucous membrane from mechanical, temperature, and chemical irritations.

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Camphomen and Analogues

| Compound | Structure/Modification | Primary Use | Mechanism of Action | Key Side Effects |

|---|---|---|---|---|

| Camphomen | Camphor aerosol | Arthritis, rheumatism | TRP channel modulation | Convulsions (if absorbed) |

| Bromocamphor | C3-brominated camphor | Sedation (historical) | CNS depression | Respiratory depression |

| Camphor Oil | Crude terpene mixture | Muscle pain relief | Irritant/antimicrobial | Skin irritation |

| Camphor Alcohol | Hydrogenated camphor | Ointment preservative | Mild antimicrobial | Limited toxicity |

Research Findings and Clinical Considerations

- Efficacy : Camphomen’s aerosolized form enables rapid absorption and localized effects, outperforming camphor oil in targeted pain relief .

- Safety : Bromocamphor’s systemic effects limit its use compared to Camphomen’s topical application, which minimizes systemic exposure .

- Formulation Advantages : Camphomen’s standardized camphor concentration reduces variability in efficacy and toxicity risks associated with unrefined camphor oil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.